

# chemical properties and CAS number for PROTAC BRD9 Degrader-6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC BRD9 Degrader-6

Cat. No.: B12392035

Get Quote

# An In-Depth Technical Guide to PROTAC BRD9 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for **PROTAC BRD9 Degrader-6**, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This molecule is a valuable tool for investigating the biological functions of BRD9 and its role in diseases such as cancer.

## **Core Chemical and Biological Properties**

**PROTAC BRD9 Degrader-6** is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD9. It is a powerful tool for studying BAF complex-related disorders[1].



| Property          | Value                                                     | Reference |
|-------------------|-----------------------------------------------------------|-----------|
| CAS Number        | 2676211-62-2                                              | [1]       |
| Molecular Formula | C47H56N8O6                                                | [1]       |
| Molecular Weight  | 829.00 g/mol                                              | [2]       |
| IC50              | 0.13 nM                                                   | [1][2]    |
| Appearance        | White to off-white solid                                  | [2]       |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2]       |
| Solubility        | Soluble in DMSO                                           | [2]       |

### **Mechanism of Action**

**PROTAC BRD9 Degrader-6** operates through the principles of proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to BRD9, while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has been shown to be a promising therapeutic strategy in cancers with specific dependencies on this complex, such as synovial sarcoma and certain acute myeloid leukemias[5]. The downstream effects of BRD9 degradation include the downregulation of oncogenic transcriptional programs, including those regulated by the MYC proto-oncogene.





Click to download full resolution via product page

Diagram 1: Mechanism of Action of PROTAC BRD9 Degrader-6.



## **Experimental Protocols**

The following are representative protocols for the characterization of **PROTAC BRD9 Degrader-6**. These are based on standard methodologies for evaluating PROTACs and may require optimization for specific cell lines and experimental conditions.

## **Western Blot for BRD9 Degradation**

This protocol is to quantify the reduction of BRD9 protein levels in cells treated with the degrader.

#### Materials:

- Cell line of interest (e.g., synovial sarcoma or AML cell lines)
- PROTAC BRD9 Degrader-6
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

#### Procedure:

• Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a doseresponse of **PROTAC BRD9 Degrader-6** (e.g., 0.1 nM to 1000 nM) and a vehicle control



(DMSO) for a specified time (e.g., 4, 8, or 24 hours).

- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
- Detection: Visualize bands using an ECL substrate and quantify band intensities.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.

#### Materials:

- Treated cell lysates (as described above, with proteasome inhibitor pre-treatment, e.g., MG132)
- Anti-CRBN antibody (or antibody against the relevant E3 ligase)
- IgG control antibody
- Protein A/G magnetic beads
- Wash buffer
- · Elution buffer

#### Procedure:

Immunoprecipitation: Incubate cell lysates with anti-CRBN antibody or IgG control overnight.
 Add Protein A/G beads to pull down the antibody-protein complexes.



- Washing: Wash the beads several times to remove non-specific binding.
- Elution: Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

## **Cell Viability Assay**

This assay measures the effect of BRD9 degradation on cell proliferation.

#### Materials:

- Cell line of interest
- PROTAC BRD9 Degrader-6
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate.
- Treatment: Treat cells with a serial dilution of PROTAC BRD9 Degrader-6.
- Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).
- Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
- Analysis: Calculate IC50 values from the dose-response curves.





Click to download full resolution via product page

**Diagram 2:** General Experimental Workflow for PROTAC Characterization.



## Signaling Pathway of BRD9 Degradation in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion protein is incorporated into the BAF chromatin remodeling complex. This aberrant complex is dependent on BRD9 for its oncogenic activity. Degradation of BRD9 disrupts the function of this pathogenic BAF complex, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, which ultimately inhibits tumor cell proliferation.





Click to download full resolution via product page

Diagram 3: Signaling Pathway of BRD9 Degradation in Synovial Sarcoma.

This technical guide provides a foundational understanding of **PROTAC BRD9 Degrader-6** for researchers in drug discovery and chemical biology. The provided information and protocols



should serve as a starting point for designing and conducting experiments to further elucidate the therapeutic potential of targeting BRD9.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PROTAC BRD9 Degrader-6 Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. foghorntx.com [foghorntx.com]
- To cite this document: BenchChem. [chemical properties and CAS number for PROTAC BRD9 Degrader-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392035#chemical-properties-and-cas-number-for-protac-brd9-degrader-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com